molecular formula C13H14N2O3 B5913479 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide CAS No. 128366-03-0

4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913479
CAS No.: 128366-03-0
M. Wt: 246.26 g/mol
InChI Key: MBDBECRYUXJQIQ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .

Preparation Methods

Chemical Reactions Analysis

4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and sodium ethoxide for ester formation . Major products formed from these reactions include brominated derivatives and esterified compounds .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Properties

IUPAC Name

4-hydroxy-2-oxo-N-propyl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-6H,2,7H2,1H3,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDBECRYUXJQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155864
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128366-03-0
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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